molecular formula C19H21FN2O5S B2954082 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 921907-51-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2954082
CAS No.: 921907-51-9
M. Wt: 408.44
InChI Key: MEHIJNUOKMCKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide features a benzo-oxazepine core fused with a sulfonamide-substituted benzene ring. The benzo-oxazepine moiety contains a 3,3-dimethyl group and a ketone at position 4, while the benzenesulfonamide group is substituted with ethoxy and fluorine at positions 4 and 3, respectively.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-4-26-16-8-6-13(10-14(16)20)28(24,25)22-12-5-7-15-17(9-12)27-11-19(2,3)18(23)21-15/h5-10,22H,4,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHIJNUOKMCKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and features a benzoxazepine core, which is characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. The presence of substituents such as 3,3-dimethyl and 4-oxo enhances its chemical properties and biological interactions.

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 382.46 g/mol. The compound's structure includes various functional groups that contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC20H22N2O4S
Molecular Weight382.46 g/mol
CAS Number921811-13-4
Chemical StructureChemical Structure

Research indicates that this compound exhibits significant inhibitory effects on various biological targets. Its mechanism of action appears to involve the inhibition of key enzymes involved in metabolic pathways critical for cell survival and proliferation.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase (FPPS), which are essential for cholesterol biosynthesis. For instance, compounds similar to this have demonstrated IC50 values ranging from 0.54 nM to 150 µM against these targets in various studies .
  • Antiproliferative Effects : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the disruption of mitochondrial function and the depletion of endogenous sterols .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Squalene Synthase Inhibition : A related compound exhibited an IC50 value of 90 nM against rat liver microsomal squalene synthase, suggesting that similar derivatives may possess comparable inhibitory potency .
  • Antitrypanosomal Activity : Another study reported that derivatives with similar structural motifs displayed significant inhibitory activity against Trypanosoma cruzi with IC50 values as low as 0.67 μM . This highlights the potential application of such compounds in treating parasitic infections.

Comparative Analysis

To better understand the unique properties of this compound, a comparison was made with other related compounds:

Compound Name IC50 (nM) Biological Activity
N-(3,3-dimethyl-4-oxo-benzoxazepin)54Inhibits FPPS
N-(5-Ethyl-3,3-dimethyl-benzoxazepin)84Antiproliferative effects
N-(3-Methylbenzamide)>1000Limited therapeutic applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four sulfonamide- or amide-containing agrochemicals from the Pesticide Chemicals Glossary , focusing on core structures, functional groups, substituents, and inferred bioactivity.

Structural and Functional Group Analysis

Compound Name (Use) Core Structure Functional Group Key Substituents
Target Compound Benzo-oxazepine Sulfonamide 4-ethoxy, 3-fluoro
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid, herbicide) Benzene Benzamide 2,3-dichloro, 4-(ethoxymethoxy)
N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide (Sulfentrazone, herbicide) Benzene Sulfonamide 2,4-dichloro, difluoromethyl-triazolyl
N-(2,4-difluorophenyl)-2-(trifluoromethylphenoxy)pyridinecarboxamide (Diflufenican, herbicide) Pyridine Carboxamide 2,4-difluoro, trifluoromethylphenoxy
N-(2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl)acetamide (Mefluidide, plant growth regulator) Benzene Acetamide 2,4-dimethyl, trifluoromethylsulfonylamino

Key Observations

Core Structure Diversity: The target compound’s benzo-oxazepine core is distinct from the simpler benzene or pyridine cores in analogs.

Functional Groups: The sulfonamide group in the target compound and sulfentrazone contrasts with the benzamide (etobenzanid) and carboxamide (diflufenican) groups in others. Sulfonamides are known for strong hydrogen-bonding capacity, which is critical in enzyme inhibition (e.g., acetolactate synthase in sulfentrazone) .

Substituent Effects: The 4-ethoxy-3-fluoro pattern on the target’s benzene ring differs from the 2,3-dichloro (etobenzanid) or 2,4-dichloro (sulfentrazone) substituents.

Bioactivity Implications :

  • Sulfentrazone’s sulfonamide group and triazolyl substituent contribute to herbicidal activity by disrupting plant cell division. The target compound’s ethoxy-fluoro-sulfonamide motif may similarly interfere with enzymatic pathways, though its benzo-oxazepine core could modify target specificity .

Research Findings and Hypotheses

However, methods for oxazepine ring formation, such as cyclization of β-amino alcohols, are well-established .

Environmental Stability :

  • Fluorine and ethoxy substituents likely reduce photodegradation rates compared to chlorinated analogs, as seen in atmospheric studies of halogenated organics .

This novelty suggests unexplored bioactivity, but也可能 introduce unintended metabolic pathways or toxicity risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.